molecular formula C13H14O B8167658 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene

Cat. No.: B8167658
M. Wt: 186.25 g/mol
InChI Key: JTTHZEZQGGRYBJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, an ethynyl group, and a methyl group

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, cyclopropylmethanol, and ethynyl bromide.

    Etherification: The first step involves the etherification of 4-methylphenol with cyclopropylmethanol in the presence of a strong base like sodium hydride (NaH) to form 4-methylphenyl cyclopropylmethoxy ether.

    Sonogashira Coupling: The next step is the Sonogashira coupling reaction, where the etherified product is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ethynyl group to an ethyl group.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives.

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-2-ethynyl-4-methylbenzene can be compared with similar compounds such as:

    1-(Cyclopropylmethoxy)-4-methylbenzene: Lacks the ethynyl group, resulting in different reactivity and applications.

    2-Ethynyl-4-methylphenol: Contains a hydroxyl group instead of the cyclopropylmethoxy group, leading to different chemical properties and uses.

    4-Methylphenylacetylene:

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-ethynyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-12-8-10(2)4-7-13(12)14-9-11-5-6-11/h1,4,7-8,11H,5-6,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHZEZQGGRYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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